Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2. It is a pyrazine derivative, characterized by the presence of a chloro group and a methyl group attached to the pyrazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3-chloro-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
Methyl 3-chloro-5-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound may interact with other biomolecules, altering their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic pathways of cells, affecting the overall cellular function . Moreover, it may impact cell signaling pathways by modulating the activity of specific proteins involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, binding to the active site of the enzyme and preventing its normal function . This inhibition can lead to changes in the expression of genes regulated by the metabolic products of CYP1A2. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues due to the inhibition of CYP1A2 and the accumulation of its substrates
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds. By inhibiting CYP1A2, this compound can alter the metabolic flux and levels of metabolites processed by this enzyme . This interaction may have downstream effects on other metabolic pathways and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation in certain cellular compartments.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification. The process is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The pyrazine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of 3-azido-5-methylpyrazine-2-carboxylate or 3-thiocyanato-5-methylpyrazine-2-carboxylate.
Oxidation: Formation of 3-chloro-5-methylpyrazine-2-carboxylic acid.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Scientific Research Applications
Methyl 3-chloro-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloropyrazine-2-carboxylate
- Methyl 3-methylpyrazine-2-carboxylate
- Methyl 3-chloropyrazine-2-carboxylate
Uniqueness
Methyl 3-chloro-5-methylpyrazine-2-carboxylate is unique due to the presence of both a chloro and a methyl group on the pyrazine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-chloro-5-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXXNIDVYAIUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702163 | |
Record name | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859063-65-3 | |
Record name | Methyl 3-chloro-5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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